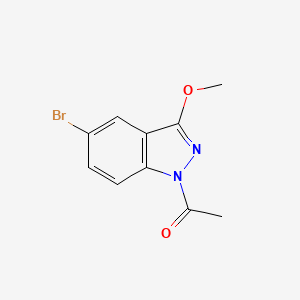
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is an organic compound with a complex structure that includes methoxy, nitro, and phenylmethoxy groups attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a dimethoxybenzoate derivative, followed by the introduction of a phenylmethoxy group through a substitution reaction. The final step usually involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming an amine derivative.
Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and phenylmethoxy groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar structure but with an additional methoxy group.
Methyl 4,5-dimethoxy-2-nitrobenzoate: Similar structure but lacks the phenylmethoxy group.
Uniqueness
Methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C17H17NO7 |
|---|---|
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
methyl 3,5-dimethoxy-2-nitro-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17NO7/c1-22-13-9-12(17(19)24-3)14(18(20)21)16(23-2)15(13)25-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
DDQWDGYFJGEHIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


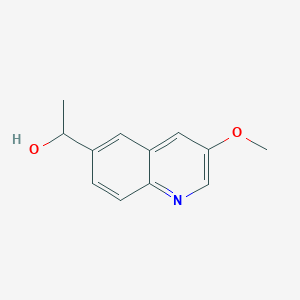

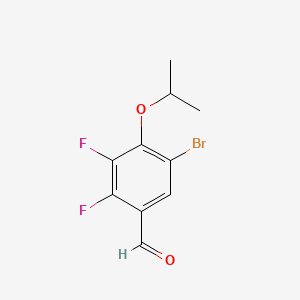

![5'-Acetyl-2'-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13891024.png)
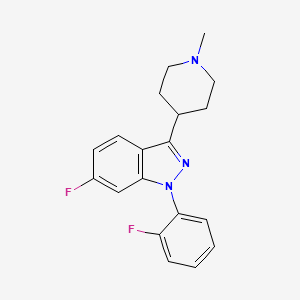
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
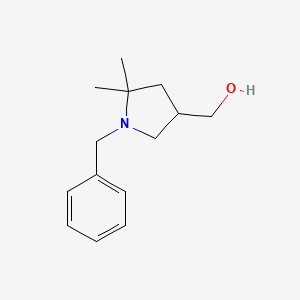
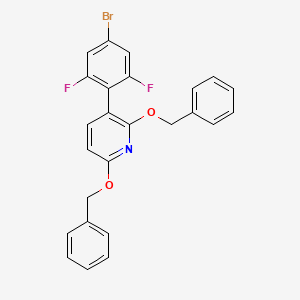
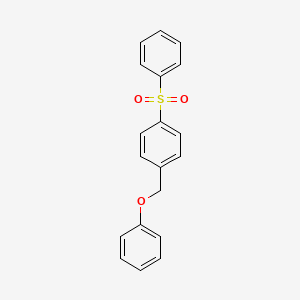

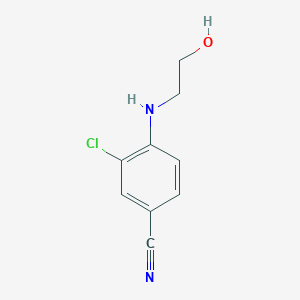
![3-[2-(4-Chloroimidazol-1-yl)-5-nitrophenoxy]propan-1-amine](/img/structure/B13891064.png)
